molecular formula C23H21NO3 B7463160 N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide

N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide

Número de catálogo B7463160
Peso molecular: 359.4 g/mol
Clave InChI: LIADVPPHQKUCRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, also known as AP-238, is a novel synthetic compound that belongs to the class of benzodioxole derivatives. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction. AP-238 has attracted a lot of attention from the scientific community due to its potential as a therapeutic agent for the treatment of pain and opioid addiction.

Mecanismo De Acción

N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide exerts its pharmacological effects by binding to and activating the μ-opioid receptor, which is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of pain signaling pathways, resulting in analgesia. Additionally, activation of the μ-opioid receptor can lead to the release of dopamine in the brain's reward pathway, which can produce feelings of euphoria and reinforcement.
Biochemical and physiological effects
N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide has been shown to produce several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and miosis. Additionally, N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide has been shown to have a lower potential for gastrointestinal side effects, such as nausea and vomiting, compared to traditional opioids.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide in laboratory experiments is its high potency and selectivity for the μ-opioid receptor, which allows for more precise and targeted studies of opioid signaling pathways. Additionally, the reduced tolerance and dependence associated with N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide may allow for longer-term studies without the need for frequent dose escalation.
However, one limitation of using N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide in laboratory experiments is its limited availability and high cost, which may limit its use in certain research settings. Additionally, the potential for abuse and addiction associated with μ-opioid receptor agonists may require careful consideration of ethical and safety issues in laboratory studies.

Direcciones Futuras

There are several potential future directions for research on N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, including:
1. Investigation of the long-term effects of N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide on pain management and opioid addiction.
2. Development of novel formulations and delivery methods for N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide to improve its pharmacokinetic properties and reduce the potential for abuse.
3. Studies of the molecular mechanisms underlying the analgesic and addictive properties of N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, including its effects on downstream signaling pathways.
4. Exploration of the potential therapeutic applications of N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide in other areas, such as depression and anxiety.
5. Investigation of the safety and efficacy of N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide in clinical trials, with the goal of developing it as a new treatment option for pain and opioid addiction.

Métodos De Síntesis

The synthesis of N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 3,4-methylenedioxyphenylacetone with benzylamine to form N-benzyl-3,4-methylenedioxyphenylacetone, which is then reacted with 2-phenylethylamine to form N-benzyl-N-(2-phenylethyl)-3,4-methylenedioxyphenylacetamide. Finally, this compound is hydrolyzed to form N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide.

Aplicaciones Científicas De Investigación

N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide has been the subject of several scientific studies that have investigated its potential as a therapeutic agent for the treatment of pain and opioid addiction. In preclinical studies, N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide has been shown to be more potent and efficacious than morphine in producing analgesia, while also exhibiting reduced tolerance and dependence. Additionally, N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide has been shown to have a lower potential for respiratory depression and other adverse effects associated with traditional opioids.

Propiedades

IUPAC Name

N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c25-23(20-11-12-21-22(15-20)27-17-26-21)24(16-19-9-5-2-6-10-19)14-13-18-7-3-1-4-8-18/h1-12,15H,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIADVPPHQKUCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.